Regioisomeric Differentiation: 6- vs. 2-Carboxylate
Ethyl indoline-6-carboxylate exhibits a boiling point of 328.2±31.0 °C at 760 mmHg, compared to 307.2±21.0 °C for its 2-carboxylate regioisomer (CAS 50501-07-0) . This 21 °C differential is a direct consequence of the altered electronic environment and hydrogen-bonding network resulting from the different substitution patterns on the indoline core. Additionally, the patent literature explicitly designates the 5- or 6-position as preferred for attachment of the carboxylate group in order to achieve the desired therapeutic effect (hypolipidaemic/anti-diabetic) within this compound class [1].
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 328.2±31.0 °C at 760 mmHg |
| Comparator Or Baseline | Ethyl indoline-2-carboxylate (CAS 50501-07-0): 307.2±21.0 °C at 760 mmHg |
| Quantified Difference | 21.0 °C higher |
| Conditions | Predicted/computed boiling point at standard atmospheric pressure (760 mmHg) |
Why This Matters
Selection of the correct regioisomer is critical for ensuring the correct physical properties during purification (distillation) and for aligning with the preferred substitution pattern validated in SAR literature.
- [1] US Patent 4,493,843. Indole and indoline carboxylic acid compounds and method of use. Assignee: Sanofi. Publication Date: January 15, 1985. View Source
